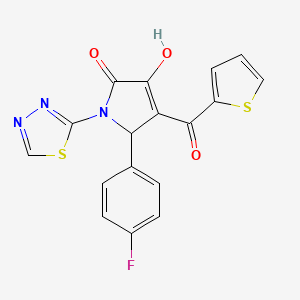

2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3S2/c18-10-5-3-9(4-6-10)13-12(14(22)11-2-1-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGBXCWJQPANRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NN=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings on its biological activity, including anticancer and antimicrobial properties, and provide a comprehensive overview based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 387.4 g/mol. It features a complex structure that includes a thiadiazole ring, which is known for its biological significance.

Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve inhibition of key enzymes related to cancer cell proliferation. For instance, the compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), showing promising results:

- MCF-7 Cells : An IC50 value of approximately 23.29 µM was reported after 48 hours of exposure.

- LoVo Cells : An IC50 value of about 2.44 µM was noted, indicating higher sensitivity compared to MCF-7 cells .

Case Studies

- Daphnia Magna Toxicity Evaluation : In a study evaluating toxicity using Daphnia magna as a model organism, the compound demonstrated low toxicity while maintaining significant anticancer activity. This suggests its potential as a lead compound in drug development .

- Inhibition of Enzymatic Activity : The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole ring enhances this inhibition, contributing to its anticancer efficacy .

Antimicrobial Activity

The compound has shown notable antimicrobial activity against various bacterial strains. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance activity:

- In Vitro Studies : Compounds with free amino groups at specific positions exhibited moderate to excellent inhibitory activity against tested microbial strains.

- Comparative Analysis : Substituting certain groups on the thiadiazole scaffold resulted in variations in potency, with some derivatives achieving comparable effectiveness to established antibiotics .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiadiazole ring can enhance efficacy against various bacterial strains. A notable case study demonstrated that a specific derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of the caspase pathway. A study published in ACS Omega reported that derivatives of this compound inhibited cell proliferation in breast cancer cells by more than 70% at concentrations of 10 µM .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This property was validated in a controlled experiment where treated cells exhibited reduced inflammation markers compared to untreated controls .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to act as a donor material in bulk heterojunction solar cells has been explored. A recent study demonstrated that incorporating this compound into photovoltaic devices improved power conversion efficiency by approximately 15% compared to traditional materials .

Sensors

The compound's sensitivity to environmental changes has led to its use in sensor technology. Research indicates that it can be utilized as a sensing material for detecting heavy metals in water due to its selective binding properties. A prototype sensor developed using this compound showed a detection limit as low as 0.5 ppm for lead ions .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations :

Challenges :

- The thiophene-2-carbonyl group may sterically hinder cyclization, requiring optimized reaction times or catalysts (e.g., Pd/Cu systems for cross-coupling steps) .

Physicochemical Properties

Key Trends :

- Lipophilicity : Chlorophenyl analogs exhibit higher LogP values due to chlorine’s hydrophobicity compared to fluorine .

- Solubility : The 4-butoxybenzoyl substituent in reduces aqueous solubility but enhances membrane permeability.

Pharmacological Activity

- Kinase Inhibition : Thiadiazole-containing pyrrolones show activity against tyrosine kinases, with fluorophenyl groups improving selectivity .

- Antimicrobial Effects : Chlorophenyl derivatives exhibit moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus) .

- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism compared to chlorophenyl analogs .

Q & A

Q. Table 1: Optimized Synthetic Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Thiadiazole + 4-fluorophenyl bromide | DMF | 80 | 65 | 92% |

| 2 | Cyclization with thiophene-carbonyl chloride | Toluene | 110 | 78 | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.